
7-Methyl-2,3-dihydro-5H-imidazo(2,1-b)(1,3)thiazin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-2,3-dihydro-5H-imidazo(2,1-b)(1,3)thiazin-5-one is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure.
Méthodes De Préparation
The synthesis of 7-Methyl-2,3-dihydro-5H-imidazo(2,1-b)(1,3)thiazin-5-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of a suitable thioamide with an α-haloketone in the presence of a base can lead to the formation of the desired imidazo[2,1-b][1,3]thiazine scaffold . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity, utilizing continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
7-Methyl-2,3-dihydro-5H-imidazo(2,1-b)(1,3)thiazin-5-one undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce various reduced forms of the compound .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism by which 7-Methyl-2,3-dihydro-5H-imidazo(2,1-b)(1,3)thiazin-5-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of key biological processes . The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
When compared to other similar compounds, 7-Methyl-2,3-dihydro-5H-imidazo(2,1-b)(1,3)thiazin-5-one stands out due to its unique combination of nitrogen and sulfur atoms within its heterocyclic structure. Similar compounds include other members of the imidazo[2,1-b][1,3]thiazine family, such as benzo[d]imidazo[2,1-b]thiazole derivatives . These compounds share some structural similarities but may exhibit different biological activities and applications .
Propriétés
Numéro CAS |
20620-10-4 |
|---|---|
Formule moléculaire |
C7H8N2OS |
Poids moléculaire |
168.22 g/mol |
Nom IUPAC |
7-methyl-2,3-dihydroimidazo[2,1-b][1,3]thiazin-5-one |
InChI |
InChI=1S/C7H8N2OS/c1-5-4-6(10)9-3-2-8-7(9)11-5/h4H,2-3H2,1H3 |
Clé InChI |
ZGZCSNRCXIWDDJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)N2CCN=C2S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Isopropyl (6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexyl) phosphonate](/img/structure/B12929484.png)
![[(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(2-nitrophenyl)sulfanylamino]purin-9-yl]oxolan-3-yl] benzoate](/img/structure/B12929499.png)
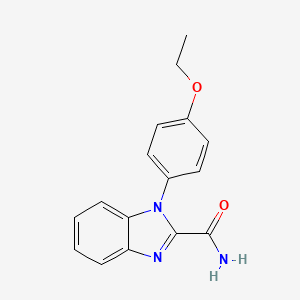


![1,3,5-Tris[4-(4-fluorobenzoyl)phenoxy]benzene](/img/structure/B12929514.png)

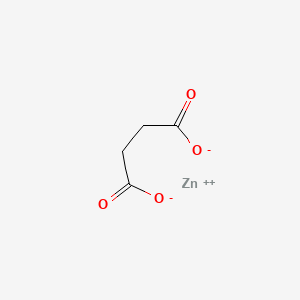
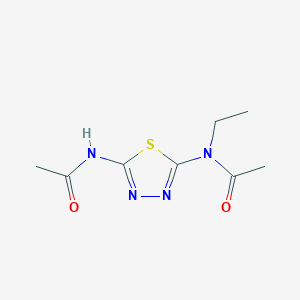
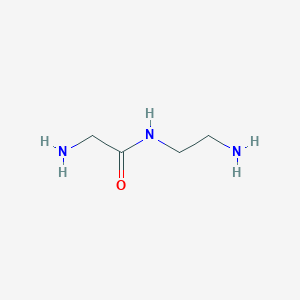

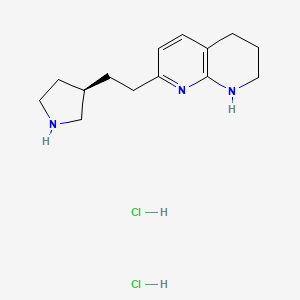
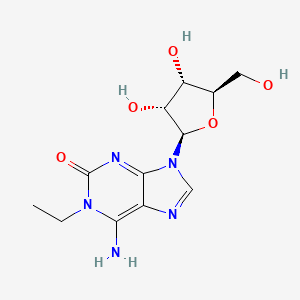
![(5R,6S)-4-Methoxybenzyl 6-((R)-1-hydroxyethyl)-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12929552.png)
